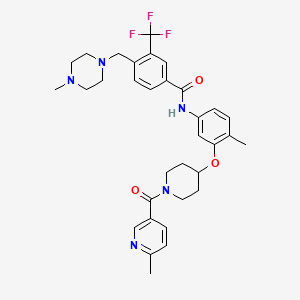

Chmfl-abl/kit-155

Description

Significance of Protein Kinases in Cellular Pathophysiology

Protein kinases are a large family of enzymes that play a fundamental role in regulating a vast array of cellular processes. nih.gov They function by catalyzing the transfer of a phosphate (B84403) group from ATP to specific amino acid residues on target proteins, a process known as phosphorylation. nih.gov This post-translational modification acts as a molecular switch, altering the protein's activity, localization, and interaction with other molecules. nih.gov Through these phosphorylation events, protein kinases govern critical cellular functions including signal transduction, cell cycle progression, metabolism, differentiation, and apoptosis. nih.govnih.gov

The tightly regulated activity of protein kinases is crucial for maintaining normal cellular homeostasis. nih.gov However, dysregulation of kinase activity is a common feature in many diseases, most notably cancer. nih.govbjbms.org Genetic alterations such as mutations, gene amplifications, or chromosomal translocations can lead to the production of hyperactive or constitutively active kinases. nih.gov This aberrant signaling can drive uncontrolled cell proliferation, inhibit apoptosis (programmed cell death), and promote angiogenesis (the formation of new blood vessels that supply tumors), all of which are hallmarks of cancer. nih.gov Beyond oncology, dysregulated kinase activity is also implicated in inflammatory disorders, metabolic diseases, and neurodegenerative conditions. nih.gov

The central role of aberrant kinase activity in disease pathogenesis has made them highly attractive targets for therapeutic intervention. nih.gov Kinase inhibitors are small molecules designed to block the phosphorylation activity of specific kinases. By doing so, they can effectively shut down the signaling pathways that are essential for the survival and proliferation of diseased cells. This targeted approach offers a more precise method of treatment compared to traditional chemotherapy, which can indiscriminately affect both cancerous and healthy cells. The success of kinase inhibitors in the clinic has validated this therapeutic strategy and has led to the approval of numerous such drugs for a variety of cancers. nih.gov

Overview of ABL and c-KIT Kinases in Disease Biology

The Abelson (ABL) tyrosine kinase is a non-receptor tyrosine kinase that plays a role in cell differentiation, division, adhesion, and stress response. nih.gov The most well-known aberration involving ABL is the Philadelphia chromosome, a specific chromosomal translocation that results in the fusion of the Breakpoint Cluster Region (BCR) gene with the ABL1 gene. aacrjournals.org This fusion creates the BCR-ABL oncogene, which produces a constitutively active tyrosine kinase. aacrjournals.org The unregulated activity of the BCR-ABL kinase is the primary driver of Chronic Myeloid Leukemia (CML). aacrjournals.org It is also found in some cases of Acute Lymphoblastic Leukemia (ALL) and Acute Myeloid Leukemia (AML). patsnap.com The constitutive kinase activity of BCR-ABL leads to the activation of multiple downstream signaling pathways that promote uncontrolled cell proliferation and inhibit apoptosis, leading to the malignant expansion of hematopoietic cells. aacrjournals.org

The c-KIT proto-oncogene encodes a receptor tyrosine kinase, also known as CD117, which is crucial for the development and survival of certain cell types, including hematopoietic stem cells, mast cells, and the interstitial cells of Cajal in the gastrointestinal tract. bjbms.orgnih.gov Gain-of-function mutations in the c-KIT gene lead to ligand-independent, constitutive activation of the kinase. nih.gov These activating mutations are a hallmark of gastrointestinal stromal tumors (GISTs), the most common mesenchymal tumors of the GI tract. nih.govnih.gov In GISTs, the aberrant c-KIT signaling drives tumor cell proliferation and survival. nih.gov Dysregulated c-KIT activity is also implicated in a variety of other cancers, including some melanomas, seminomas, and acute myeloid leukemia. nih.gov Furthermore, mutations in c-KIT are a key factor in the pathogenesis of mastocytosis, a disorder characterized by the excessive accumulation of mast cells. nih.gov

Emergence of Type II Kinase Inhibitors

The development of kinase inhibitors has evolved to include different classes of molecules based on their mode of binding to the target kinase. Type II inhibitors are a significant class that binds to the inactive conformation of the kinase. acs.org Protein kinases can exist in different conformational states, and the transition between the active and inactive state often involves the movement of a key structural motif known as the DFG (Asp-Phe-Gly) loop. nih.gov In the active "DFG-in" conformation, the kinase is ready to bind ATP and phosphorylate its substrates. nih.gov In the inactive "DFG-out" conformation, the DFG loop is flipped, creating a hydrophobic pocket adjacent to the ATP-binding site. nih.govacs.org

Type II inhibitors exploit this inactive conformation by binding to both the ATP-binding site and this adjacent hydrophobic pocket. acs.org This mode of binding can offer greater selectivity compared to Type I inhibitors, which only target the highly conserved ATP-binding site of the active kinase. mdpi.com The ability to stabilize the inactive state of the kinase provides a distinct mechanism of inhibition. nih.gov The discovery of this binding mode has opened up new avenues for designing more specific and potent kinase inhibitors. acs.org

Research Findings on CHMFL-ABL/KIT-155

This compound is a novel, potent, and orally active compound identified as a type II dual inhibitor of both ABL and c-KIT kinases. Its development was guided by a structure-based drug design approach aimed at creating a molecule with a distinct hinge-binding pharmacophore.

Biochemical and Cellular Activity

In biochemical assays, this compound has demonstrated potent inhibitory activity against purified ABL and c-KIT kinases. The compound also shows significant inhibitory effects on other kinases such as BLK, CSF1R, DDR1, DDR2, LCK, and PDGFRβ.

| Kinase Target | IC50 (nM) |

| ABL | 46 |

| c-KIT | 75 |

| BLK | 81 |

| CSF1R | 227 |

| DDR1 | 116 |

| DDR2 | 325 |

| LCK | 12 |

| PDGFRβ | 80 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

In cellular assays, this compound has shown strong anti-proliferative activity against cancer cell lines driven by BCR-ABL and c-KIT. It effectively blocks the signaling pathways mediated by these kinases, leading to the arrest of the cell cycle and the induction of apoptosis. This has been observed in cell lines derived from both CML and GISTs.

Mechanism of Action

As a type II inhibitor, this compound binds to the inactive "DFG-out" conformation of the ABL and c-KIT kinases. A key feature of its binding is the formation of a hydrogen bond between the carbonyl oxygen of the compound and the NH group on the kinase backbone in the hinge region. This interaction is distinct from that of other well-known type I and type II inhibitors. By stabilizing the inactive state of the kinases, this compound prevents them from adopting the active conformation required for their enzymatic function, thereby blocking downstream signaling.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. In xenograft models using human CML (K562) and GIST (GIST-T1) cells, oral administration of the compound effectively suppressed tumor growth. These findings, coupled with its favorable oral pharmacokinetic properties, highlight its potential as a therapeutic candidate.

Conformational Selectivity in Kinase Inhibition

A key challenge in the development of kinase inhibitors is achieving selectivity for the target kinase, given the high degree of conservation in the ATP-binding site across the more than 500 members of the human kinome. pnas.orgresearchgate.net One strategy to enhance selectivity is to exploit the conformational plasticity of the kinase domain. pnas.org Kinases can exist in multiple conformational states, primarily distinguished by the orientation of the Asp-Phe-Gly (DFG) motif in the activation loop. pnas.orgnih.gov The "DFG-in" conformation represents the active state, where the kinase is ready to bind ATP and phosphorylate its substrate. pnas.org Conversely, the "DFG-out" conformation is an inactive state. pnas.orgnih.gov

Inhibitors are broadly classified based on the kinase conformation they bind to. Type I inhibitors bind to the active "DFG-in" conformation, competing directly with ATP in a manner similar to the natural substrate. nih.govrsc.org Type II inhibitors, however, bind to the inactive "DFG-out" conformation, occupying the ATP-binding site and an adjacent allosteric pocket created by the flipped DFG motif. pnas.orgnih.govrsc.org This ability to target a less conserved, inactive conformation can lead to greater inhibitor selectivity. nih.govacs.org

Advantages of Type II Binding Mode for Potency and Selectivity

The Type II binding mode offers distinct advantages for achieving high potency and selectivity. By extending into the allosteric site adjacent to the ATP pocket, Type II inhibitors can form additional interactions with the kinase, which can contribute to a higher binding affinity and therefore greater potency. nih.gov

Furthermore, the inactive "DFG-out" conformation is generally more structurally diverse among different kinases compared to the highly conserved active "DFG-in" state. nih.govnih.gov This structural variability provides an opportunity for the rational design of inhibitors that can selectively target the unique inactive conformation of a specific kinase, thereby minimizing off-target effects. nih.gov While not a universal rule, Type II inhibitors are often found to be more selective than Type I inhibitors. researchgate.netacs.org This enhanced selectivity is a critical factor in reducing the potential for toxicity and improving the therapeutic window of a drug candidate. smolecule.com

Contextualizing this compound as a Dual Kinase Inhibitor in Research

This compound is a novel, potent, and orally active compound identified in research as a Type II dual inhibitor of ABL and c-KIT kinases. smolecule.comnih.govadooq.com Its mechanism of action involves binding to the inactive "DFG-out" conformation of these kinases, which is a key characteristic of Type II inhibitors. smolecule.com This specific binding mode allows this compound to effectively block the autophosphorylation of BCR-ABL and c-KIT, thereby suppressing downstream signaling pathways crucial for cancer cell proliferation and survival, such as STAT5, ERK, and AKT. smolecule.com

In biochemical assays, this compound demonstrates potent inhibitory activity against its primary targets. nih.gov Research findings have shown its efficacy in blocking signaling pathways mediated by BCR-ABL and c-KIT, leading to cell cycle arrest and apoptosis in cancer cell lines driven by these kinases. nih.gov

A distinguishing feature of this compound is its unique hinge-binding mechanism. It utilizes a hydrogen bond formed between the carbonyl oxygen of the compound and the NH group on the kinase backbone. smolecule.comnih.gov This distinct interaction provides a novel pharmacophore that contributes to its high potency and selectivity, setting it apart from other Type II inhibitors like Imatinib. smolecule.comnih.gov

Research Findings on Inhibitory Activity

Biochemical assays have quantified the potent inhibitory effect of this compound on its target kinases. The compound exhibits significant activity against both ABL and c-KIT, as well as other kinases.

| Kinase Target | IC₅₀ (nM) |

|---|---|

| ABL | 46 |

| c-KIT | 75 |

| LCK | 12 |

| PDGFRβ | 80 |

| BLK | 81 |

| DDR1 | 116 |

| CSF1R | 227 |

| DDR2 | 325 |

The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%. A lower IC₅₀ indicates greater potency. medchemexpress.comabmole.com

Selectivity Profile

The selectivity of this compound has been demonstrated in comprehensive screening assays. In a KINOMEscan assay that tested the compound against 468 kinases and their mutants at a concentration of 1 µM, this compound showed a high degree of selectivity. nih.gov

| Assay Parameter | Value |

|---|---|

| Selectivity Score (S Score at 1 µM) | 0.03 |

The S Score is a quantitative measure of compound selectivity. A lower S Score indicates higher selectivity, meaning the compound interacts with fewer off-target kinases. nih.gov This exceptional selectivity profile suggests a reduced likelihood of off-target effects. smolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C33H38F3N5O3 |

|---|---|

Molecular Weight |

609.7 g/mol |

IUPAC Name |

N-[4-methyl-3-[1-(6-methylpyridine-3-carbonyl)piperidin-4-yl]oxyphenyl]-4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C33H38F3N5O3/c1-22-4-9-27(19-30(22)44-28-10-12-41(13-11-28)32(43)25-6-5-23(2)37-20-25)38-31(42)24-7-8-26(29(18-24)33(34,35)36)21-40-16-14-39(3)15-17-40/h4-9,18-20,28H,10-17,21H2,1-3H3,(H,38,42) |

InChI Key |

DQHVUKLVCBJBLM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)OC4CCN(CC4)C(=O)C5=CN=C(C=C5)C |

Origin of Product |

United States |

Molecular Mechanism of Action of Chmfl Abl/kit 155

Molecular Mechanism of Action of CHMFL-ABL/KIT-155

This compound is classified as a type II kinase inhibitor, a designation that speaks to its specific mode of interaction with its target kinases. smolecule.com This mechanism is central to its function and efficacy.

Binding Site and Conformational Specificity: Elucidation of Type II Binding Mode (DFG-out conformation)

A key feature of this compound's mechanism is its ability to bind to and stabilize an inactive conformation of its target kinases, specifically the "DFG-out" conformation. smolecule.comresearchgate.netresearchgate.netacs.org In this state, the highly conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped from its active orientation. acs.org This conformational change is crucial as it prevents the kinase from adopting its active state, thereby blocking substrate access and subsequent phosphorylation, a key process in cell signaling and proliferation. smolecule.com The ability to specifically target this inactive conformation contributes to the inhibitor's selectivity. acs.org Modeling studies have confirmed that this compound adopts this typical type II binding mode with both ABL1 and c-KIT kinases. researchgate.net

Molecular Interactions at the Kinase Active Site: Hinge Binding

The stability of the inhibitor-kinase complex is maintained through specific molecular interactions within the ATP-binding site. smolecule.com A distinctive feature of this compound's interaction is its unique hinge binding. nih.govacs.orgresearchgate.net It forms a hydrogen bond between the carbonyl oxygen of the compound and the backbone NH group of a hinge region residue in the kinase. nih.govacs.org This interaction, along with the occupation of hydrophobic pockets, some of which are created by mutations, contributes to its potent inhibitory activity and stabilizes its binding within the active site. smolecule.com This distinct hinge-binding mode presents a novel pharmacophore for the development of other type II kinase inhibitors. nih.govacs.org

Kinase Inhibition Spectrum and Selectivity Profiling

The effectiveness of a kinase inhibitor is defined by its potency against its intended targets and its selectivity across the broader kinome.

Primary Targets: ABL and c-KIT Kinases

This compound was designed as a potent dual inhibitor of both ABL (Abelson murine leukemia viral oncogene homolog 1) and c-KIT (Mast/stem cell growth factor receptor) kinases. smolecule.comnih.govmedchemexpress.eumedchemexpress.commedchemexpress.com These kinases are known drivers in certain types of cancer, such as chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs), respectively. smolecule.comnih.gov The compound effectively inhibits both wild-type and some mutant forms of ABL kinase. smolecule.com

Inhibition of Other Kinases

Beyond its primary targets, this compound has demonstrated inhibitory activity against a select number of other kinases. These include BLK (B-lymphoid kinase), CSF1R (Colony stimulating factor 1 receptor), DDR1 and DDR2 (Discoidin domain receptor 1 and 2), LCK (Lymphocyte-specific protein tyrosine kinase), and PDGFRβ (Platelet-derived growth factor receptor beta). medchemexpress.eumedchemexpress.commedchemexpress.comglpbio.com

Quantitative Analysis of Kinase Activity

The inhibitory activity of this compound has been quantified using various biochemical assays, providing specific metrics of its potency.

IC₅₀ Values: The half-maximal inhibitory concentration (IC₅₀) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. For this compound, the IC₅₀ values highlight its potent activity against its primary targets and measurable activity against other kinases.

| Kinase | IC₅₀ (nM) |

| ABL | 46 |

| c-KIT | 75 |

| LCK | 12 |

| PDGFRβ | 80 |

| BLK | 81 |

| DDR1 | 116 |

| CSF1R | 227 |

| DDR2 | 325 |

Data sourced from multiple studies. nih.govmedchemexpress.eumedchemexpress.commedchemexpress.com

KINOMEscan™ Profiling: To assess its selectivity, this compound was profiled against a large panel of kinases using the KINOMEscan™ technology. nih.govacs.org At a concentration of 1 µM, it showed high selectivity, with an S-score(1) of 0.03 across a panel of 468 kinases and their mutants. researchgate.netnih.gov This indicates that the compound interacts with a very small fraction of the tested kinome, underscoring its specificity for its primary targets.

Downstream Signaling Pathway Modulation

The primary consequence of ABL and c-KIT kinase inhibition by this compound is the interruption of the downstream signaling cascades that these kinases control. acs.orgresearchgate.netnih.gov In cancer cells driven by aberrant BCR-ABL or c-KIT activity, these pathways are constitutively active, promoting uncontrolled cell proliferation and survival. tandfonline.comresearchgate.netmedchemexpress.com By blocking the kinase function at the apex of these pathways, this compound effectively shuts down these pro-oncogenic signals, leading to cell cycle arrest and apoptosis (programmed cell death). acs.orgresearchgate.netresearchgate.netmedchemexpress.eumedchemexpress.com

The BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML), functions as a constitutively active tyrosine kinase. medchemexpress.comtandfonline.comnih.gov It triggers a complex network of downstream signaling pathways that are crucial for the leukemic phenotype, including enhanced cell proliferation, resistance to apoptosis, and altered adhesion. tandfonline.comresearchgate.netnih.gov

This compound effectively blocks these BCR-ABL mediated signaling pathways. acs.orgresearchgate.net A primary effect is the inhibition of the autophosphorylation of the BCR-ABL protein itself, a critical step for its sustained activity. oncotarget.com This, in turn, prevents the phosphorylation and activation of key downstream substrates. Research has identified several critical signaling proteins whose activation is attenuated by ABL kinase inhibitors. While direct studies on this compound's effect on all downstream molecules are specific, the mechanism of ABL inhibition points to the disruption of major pathways:

CRKL (CRK like proto-oncogene): CRKL is a major substrate of BCR-ABL, and its phosphorylation level is a direct indicator of BCR-ABL kinase activity. Inhibition of BCR-ABL by compounds like this compound has been shown to effectively block the phosphorylation of CRKL. smolecule.com

STAT5 (Signal Transducer and Activator of Transcription 5): The JAK-STAT pathway, particularly STAT5, is a critical downstream effector of BCR-ABL that promotes the expression of genes involved in cell survival and proliferation. researchgate.netplos.org Inhibition of BCR-ABL leads to reduced phosphorylation and activation of STAT5. researchgate.net

PI3K/AKT Pathway: This is another central signaling axis activated by BCR-ABL that plays a significant role in promoting cell survival by inhibiting apoptosis. plos.org

RAS/MAPK Pathway: This pathway is involved in regulating cell proliferation, differentiation, and survival, and is also activated by BCR-ABL. researchgate.netplos.org

The blockade of these pathways culminates in significant anti-leukemic effects, including the induction of cell cycle arrest, primarily at the G0/G1 phase, and the initiation of apoptosis, as evidenced by the cleavage of markers like PARP and Caspase-3. researchgate.netoncotarget.com

| Downstream Effector | Function in CML Pathogenesis | Effect of BCR-ABL Inhibition |

|---|---|---|

| p-CRKL | Adapter protein; marker of BCR-ABL activity | Phosphorylation is blocked smolecule.com |

| p-STAT5 | Transcription factor promoting anti-apoptotic and pro-proliferative genes | Phosphorylation and activation are inhibited researchgate.net |

| PI3K/AKT Pathway | Promotes cell survival and inhibits apoptosis | Pathway activation is suppressed plos.org |

| RAS/MAPK Pathway | Regulates cell proliferation and survival | Pathway activation is suppressed researchgate.netplos.org |

The c-KIT receptor tyrosine kinase is a critical driver in various malignancies, most notably gastrointestinal stromal tumors (GISTs). cas.cn Mutations in the KIT gene can lead to ligand-independent, constitutive activation of the kinase, which in turn activates downstream signaling pathways that promote tumor growth and survival. researchgate.net

This compound, as a potent inhibitor of c-KIT, effectively abrogates these signals. acs.orgresearchgate.netmedchemexpress.eu The inhibition of c-KIT autophosphorylation is the initial event, which then prevents the recruitment and activation of downstream signaling molecules. The key pathways disrupted by the inhibition of c-KIT include:

PI3K/AKT Pathway: Similar to its role downstream of BCR-ABL, the PI3K/AKT pathway is a crucial survival pathway activated by c-KIT. Its inhibition is a key mechanism for inducing apoptosis in c-KIT-dependent cancer cells. science.gov

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a major proliferation-promoting pathway activated by c-KIT. researchgate.netscience.gov By inhibiting c-KIT, this compound prevents the activation of this pathway, leading to reduced cell division.

JAK/STAT Pathway: The JAK/STAT pathway can also be activated by c-KIT and contributes to cell survival and proliferation. science.gov

| Signaling Pathway | Function in GIST Pathogenesis | Effect of c-KIT Inhibition by this compound |

|---|---|---|

| PI3K/AKT | Promotes cell survival, glucose metabolism, and growth | Pathway is inactivated, promoting apoptosis science.gov |

| RAS/RAF/MEK/ERK (MAPK) | Drives cell proliferation | Pathway is inactivated, leading to cell cycle arrest researchgate.netscience.gov |

| JAK/STAT | Contributes to cell survival and proliferation signals | Pathway activation is suppressed science.gov |

Cellular Effects and Biological Consequences in Preclinical Models

Anti-Proliferative Activities in Cancer Cell Lines

CHMFL-ABL/KIT-155 has demonstrated marked anti-proliferative effects in various cancer cell lines that are dependent on the BCR-ABL fusion protein or the c-KIT receptor tyrosine kinase for their growth and survival. smolecule.comglpbio.com

In cell lines characteristic of chronic myeloid leukemia (CML), where the BCR-ABL fusion protein is the primary oncogenic driver, this compound has shown potent growth-inhibitory activity. smolecule.comglpbio.com The compound effectively curtails the proliferation of K562, MEG-01, and KU812 cells, which are all positive for the Philadelphia chromosome and thus dependent on BCR-ABL signaling. smolecule.comglpbio.com The half-maximal growth inhibition (GI50) values in these cell lines are in the nanomolar range, indicating high potency. smolecule.comglpbio.com Specifically, the GI50 values have been reported as 0.027 µM for K562 cells, 0.020 µM for MEG-01 cells, and 0.056 µM for KU812 cells. smolecule.comglpbio.com

Similarly, in gastrointestinal stromal tumor (GIST) cell lines that harbor activating mutations in the c-KIT gene, this compound has demonstrated significant anti-proliferative efficacy. smolecule.comglpbio.com The compound potently inhibits the growth of GIST-T1 and GIST-882 cells, which are dependent on c-KIT signaling for their proliferation. smolecule.comglpbio.com The GI50 values for these cell lines were determined to be 0.023 µM for GIST-T1 and 0.095 µM for GIST-882. smolecule.comglpbio.com

To confirm the selectivity of this compound for cancer cells driven by its target kinases, its activity was also assessed in a c-KIT independent GIST cell line, GIST-48B. smolecule.comglpbio.com In stark contrast to its potent effects on c-KIT dependent cells, the compound showed minimal activity against GIST-48B cells, with a much higher GI50 value of 3.96 µM. smolecule.comglpbio.com This significant difference in potency underscores the compound's targeted mechanism of action, selectively inhibiting the proliferation of cells that rely on BCR-ABL or c-KIT signaling. smolecule.com

Table 1: Anti-Proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Kinase Dependency | GI50 Value (µM) |

|---|---|---|---|

| K562 | Chronic Myeloid Leukemia | BCR-ABL | 0.027 smolecule.comglpbio.com |

| MEG-01 | Chronic Myeloid Leukemia | BCR-ABL | 0.020 smolecule.comglpbio.com |

| KU812 | Chronic Myeloid Leukemia | BCR-ABL | 0.056 smolecule.comglpbio.com |

| GIST-T1 | Gastrointestinal Stromal Tumor | c-KIT | 0.023 smolecule.comglpbio.com |

| GIST-882 | Gastrointestinal Stromal Tumor | c-KIT | 0.095 smolecule.comglpbio.com |

| GIST-48B | Gastrointestinal Stromal Tumor | c-KIT Independent | 3.96 smolecule.comglpbio.com |

Cell Cycle Regulation and Arrest Mechanisms

The anti-proliferative effects of this compound are closely linked to its ability to regulate the cell cycle. smolecule.commedchemexpress.commedchemexpress.comabmole.com By inhibiting the BCR-ABL and c-KIT kinases, the compound effectively blocks their autophosphorylation and disrupts the downstream signaling pathways that are crucial for cell cycle progression, such as the STAT5, ERK, and AKT pathways. smolecule.com This disruption of oncogenic signaling leads to an arrest of the cell cycle in the G1 phase. smolecule.com The G1 arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting their proliferation. nih.gov This mechanism is a common feature of targeted therapies that inhibit kinases driving cell growth. nih.gov

Induction of Apoptosis Pathways

In addition to inducing cell cycle arrest, this compound is also capable of triggering programmed cell death, or apoptosis, in susceptible cancer cells. smolecule.comglpbio.commedchemexpress.com This is a critical aspect of its anti-cancer activity, as it leads to the elimination of malignant cells.

The induction of apoptosis by this compound is a direct consequence of inhibiting the survival signals that are constitutively active in BCR-ABL and c-KIT dependent cells. smolecule.com These oncogenic kinases normally promote cell survival by activating anti-apoptotic pathways. smolecule.com By blocking these kinases, this compound disrupts these critical survival signals, leading to the activation of the intrinsic apoptotic pathway. smolecule.com A key event in this process is the activation of caspases, which are the executioner enzymes of apoptosis. smolecule.com Specifically, treatment with this compound has been shown to lead to the activation of caspase-3 and caspase-7, which then cleave various cellular substrates, ultimately resulting in the dismantling of the cell. smolecule.com

Other Cellular Responses

The compound this compound has demonstrated significant anti-proliferative activities in preclinical studies targeting cancer cell lines dependent on BCR-ABL and c-KIT signaling pathways. glpbio.comacs.org Research findings indicate that this compound potently inhibits the growth of these specific cancer cells. glpbio.com

In vitro studies have shown its efficacy in various cell lines. For instance, in Chronic Myeloid Leukemia (CML) cell lines that are dependent on BCR-ABL, this compound exhibited strong anti-proliferative effects. glpbio.com Similarly, its activity was potent against Gastrointestinal Stromal Tumor (GIST) cell lines that rely on c-KIT signaling. glpbio.com Notably, the compound's inhibitory effect was significantly lower in GIST cell lines that are not dependent on c-KIT, highlighting its targeted nature. glpbio.commedchemexpress.com The growth inhibition is achieved through the blockage of the BCR-ABL/c-KIT mediated signaling pathways, which in turn arrests the cell cycle and induces apoptosis. acs.orgsmolecule.com

The inhibitory activities are quantified by the GI50 values, which represent the concentration of the drug that causes 50% inhibition of cell growth. The potent nature of this compound is underscored by its low GI50 values in dependent cell lines. glpbio.commedchemexpress.com

| Cell Line | Cancer Type | Key Dependency | GI50 (µM) |

| K562 | Chronic Myeloid Leukemia (CML) | BCR-ABL | 0.027 |

| MEG-01 | Chronic Myeloid Leukemia (CML) | BCR-ABL | 0.020 |

| KU812 | Chronic Myeloid Leukemia (CML) | BCR-ABL | 0.056 |

| GIST-T1 | Gastrointestinal Stromal Tumor (GIST) | c-KIT | 0.023 |

| GIST-882 | Gastrointestinal Stromal Tumor (GIST) | c-KIT | 0.095 |

| GIST-48B | Gastrointestinal Stromal Tumor (GIST) | c-KIT independent | 3.96 |

Preclinical Efficacy in in Vivo Disease Models

Assessment in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, serve as a crucial step in the preclinical evaluation of novel therapeutic compounds. CHMFL-ABL/KIT-155 has been assessed in such models to determine its in vivo anti-tumor activity.

Table 1: Tumor Growth Inhibition in K562 Xenograft Model by a Related Compound

| Compound | Tumor Growth Inhibition (TGI) |

|---|---|

| CHMFL-074 | 65% |

Note: This data is for a structurally related compound and is presented as an indicator of potential efficacy.

This compound has also demonstrated effective tumor progression suppression in GIST-T1 xenograft models. medchemexpress.com Similar to the K562 model, specific quantitative data for this compound is limited. However, research on the related c-KIT inhibitor, CHMFL-KIT-110, in a GIST-T1 cell-inoculated xenograft mouse model, revealed a significant tumor growth inhibition of 86.35% after 28 days of treatment. nih.gov This high level of efficacy underscores the potential of this compound class in targeting c-KIT driven tumors.

Table 2: Tumor Growth Inhibition in GIST-T1 Xenograft Model by a Related Compound

| Compound | Tumor Growth Inhibition (TGI) | Duration |

|---|---|---|

| CHMFL-KIT-110 | 86.35% | 28 days |

Note: This data is for a structurally related compound and is presented as an indicator of potential efficacy.

Pharmacodynamic Evaluation in Preclinical Models

The in vivo mechanism of action of this class of inhibitors has been investigated through pharmacodynamic studies. In K562 xenograft models, treatment with the related compound CHMFL-074 led to a reduction in the phosphorylation of Bcr-Abl and its downstream signaling mediators, such as STAT5, ERK, and CRKL, within the tumor tissue. This indicates that the anti-tumor activity is directly linked to the inhibition of the target kinase and its signaling pathway.

Assessment of Compound Stability and Distribution in Preclinical Models (e.g., Oral PK property)

This compound has been described as possessing a good oral pharmacokinetic (PK) profile. medchemexpress.com While specific PK parameters for this compound were not detailed in the available literature, data from related compounds highlight favorable properties for oral administration. For instance, the related compound CHMFL-KIT-110, in its solid dispersion form, showed a substantial increase in plasma concentration and area under the curve (AUC) compared to its base form. nih.gov Another related compound, B43, exhibited a half-life of over 4 hours and a bioavailability of 70.8% in mice. These findings suggest that compounds in this chemical series can be formulated for effective oral delivery and sustained exposure in preclinical models.

Table 3: Oral Pharmacokinetic Properties of a Related Compound in Mice

| Compound | Half-life (t½) | Oral Bioavailability (F%) |

|---|---|---|

| B43 | > 4 hours | 70.8% |

Note: This data is for a structurally related compound and is presented to indicate potential pharmacokinetic characteristics.

Structural Activity Relationship Sar and Drug Design Principles

Medicinal Chemistry Approaches in the Discovery of CHMFL-ABL/KIT-155

The journey to discover this compound began with a structure-guided drug design strategy. researchgate.netacs.org Researchers aimed to explore a novel pharmacophore based on a previously identified compound, CHMFL-074, which exhibited a unique hinge-binding interaction. acs.org This earlier compound, a type II ABL/PDGFR inhibitor, demonstrated a distinct hydrogen bond between the oxygen of its amide group and the NH of the amide on the ABL kinase backbone. acs.org

This unique interaction encouraged a more profound exploration of this new pharmacophore. acs.org The medicinal chemistry efforts that followed led to the synthesis and evaluation of a series of compounds, ultimately culminating in the identification of compound 34, also known as this compound. researchgate.netresearchgate.netacs.org This compound was found to be a potent type II dual inhibitor of both ABL and c-KIT kinases. researchgate.netacs.org

The design strategy focused on optimizing the molecule's interaction with the DFG-out (inactive) conformation of the kinases, a characteristic of type II inhibitors. researchgate.netacs.org This approach is known to often yield inhibitors with higher selectivity compared to those targeting the active 'DFG-in' conformation. acs.org The resulting compound, this compound, demonstrated high potency with IC50 values of 46 nM for ABL and 75 nM for c-KIT in biochemical assays. researchgate.netacs.orgnih.gov

Unique Structural Elements Conferring Potency and Selectivity

The remarkable potency and selectivity of this compound can be attributed to its unique structural features, which were meticulously optimized through the drug design process.

Distinct Hinge Binding Moiety

A key innovation in the design of this compound is its distinct hinge-binding moiety. researchgate.netacs.orgresearchgate.net Unlike many conventional type II inhibitors, which typically form a hydrogen bond with the kinase hinge region via a nitrogen atom, this compound utilizes a carbonyl oxygen for this critical interaction. acs.orgresearchgate.netacs.org Specifically, a hydrogen bond is formed between the carbonyl oxygen of the inhibitor and the backbone NH of the kinase. researchgate.netacs.orgnih.gov This novel oxygen-mediated hinge binding provides a new pharmacophore for the development of type II kinase inhibitors. researchgate.netresearchgate.net

Contributions of Specific Substituents to Kinase Affinity

The various substituents on the this compound scaffold were systematically modified to enhance its binding affinity and selectivity. The final structure, 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide, reflects a careful balance of these contributions. acs.orgnih.govorcid.org

Modeling studies have shown that this compound adopts a classic type II binding mode, engaging the DFG-out conformation of both ABL1 and c-KIT kinases. researchgate.net This is characterized by two canonical hydrogen bonds. researchgate.net The high selectivity of the compound was confirmed in a KINOMEscan assay, where at a concentration of 1 µM, it showed a high selectivity score (S Score (1) = 0.03) across a panel of 468 kinases and their mutants. researchgate.netacs.orgnih.gov

| Target Kinase | IC50 (nM) |

| ABL | 46 |

| c-KIT | 75 |

| LCK | 12 |

| PDGFRβ | 80 |

| BLK | 81 |

| DDR1 | 116 |

| CSF1R | 227 |

| DDR2 | 325 |

This table displays the half-maximal inhibitory concentration (IC50) values of this compound against a panel of purified kinases, indicating its potency. glpbio.com

Implications for Novel Pharmacophore Development

The discovery of this compound and its unique oxygen-mediated hinge binding has significant implications for the future of kinase inhibitor design. researchgate.netresearchgate.net It provides a novel and validated pharmacophore that can be used to expand the chemical diversity of type II kinase inhibitors. researchgate.netacs.orgresearchgate.net

By moving away from the more traditional nitrogen-based hinge binders, the design of this compound opens up new avenues for medicinal chemists to explore. researchgate.net This could lead to the development of new inhibitors with improved potency, selectivity, and potentially different resistance profiles compared to existing drugs. researchgate.net The exploration of novel hinge binding modes is a crucial strategy for expanding the pharmacophore diversity of type II inhibitors, which could lead to the discovery of more innovative and effective kinase inhibitors for various diseases. researchgate.net

Addressing Kinase Inhibitor Resistance Mechanisms

Molecular Basis of Resistance in ABL-Driven Malignancies

The primary driver of many ABL-driven cancers is the constitutively active BCR-ABL fusion protein. ashpublications.org Resistance to TKIs often arises from genetic changes that either directly affect the drug's target or activate alternative survival pathways.

Common BCR-ABL Mutations (e.g., T315I, V299L)

Point mutations within the BCR-ABL kinase domain are the most common cause of acquired resistance to TKIs. frontiersin.orgnih.gov These mutations can interfere with the binding of inhibitors to the ATP-binding site of the kinase, rendering them ineffective.

T315I: The "gatekeeper" mutation, T315I, is a single amino acid substitution from threonine to isoleucine at position 315. ashpublications.orgwaocp.org This mutation is particularly problematic as it confers resistance to most first and second-generation TKIs, including imatinib, dasatinib (B193332), and nilotinib (B1678881). frontiersin.orgwaocp.orgnih.gov The T315I mutation accounts for approximately 20% of acquired resistance cases to TKIs. frontiersin.org

V299L: The V299L mutation involves the substitution of valine with leucine (B10760876) at position 299. patsnap.com This mutation has been associated with resistance to dasatinib. jmcp.orgoncokb.org While considered a rarer mutation, it presents a clinical challenge due to its resistance profile. nih.gov

Other Resistance Mechanisms (e.g., Kinase-Independent)

Resistance to TKIs is not always due to mutations in the BCR-ABL kinase domain. In a significant number of cases, resistance is BCR-ABL1-independent. nih.govaacrjournals.org These mechanisms involve the activation of alternative signaling pathways that promote cell survival and proliferation, even when the BCR-ABL kinase is effectively inhibited. dovepress.com

Some of these kinase-independent resistance mechanisms include:

Persistence of Leukemia Stem Cells (LSCs): LSCs are a subpopulation of cancer cells that can remain quiescent and are not effectively targeted by TKIs. frontiersin.org

Activation of Alternative Signaling Pathways: Pathways such as the RAF/MEK/ERK and PI3K/AKT/mTOR pathways can be activated to bypass the need for BCR-ABL signaling. nih.govdovepress.comfrontiersin.org

BCR-ABL1 Overexpression: An increase in the amount of the BCR-ABL1 protein can overcome the inhibitory effects of TKIs. dovepress.com

Secondary Genetic Fusions: The development of additional chromosomal rearrangements can contribute to resistance. aacrjournals.org

Chmfl-abl/kit-155's Activity Against Resistance Mutants

This compound is a novel type II dual inhibitor of ABL and c-KIT kinases. acs.org Its design allows it to be effective against both wild-type and certain mutant forms of these kinases.

Efficacy Against Specific ABL Mutants

This compound has demonstrated inhibitory activity against the wild-type ABL kinase. acs.org Its unique binding mode, which involves forming a hydrogen bond with the kinase backbone, allows it to effectively inhibit the enzyme. acs.org However, current information suggests that while it is potent against the wild-type ABL, it does not show significant activity against the critical T315I gatekeeper mutation. glpbio.com Its unique structural features do, however, enable it to occupy hydrophobic pockets created by other mutations, such as V299L, potentially enhancing its effectiveness against certain resistant forms of the kinase. smolecule.com

Efficacy Against Specific c-KIT Mutants

In addition to its activity against ABL, this compound is also a potent inhibitor of the c-KIT kinase. acs.org Mutations in c-KIT are a known cause of resistance in gastrointestinal stromal tumors (GISTs). cas.cn While specific data on this compound's efficacy against the full spectrum of c-KIT resistance mutations is still emerging, its dual inhibitory nature makes it a compound of interest for cancers driven by both ABL and c-KIT. smolecule.com

Comparative Analysis with Established Tyrosine Kinase Inhibitors in Resistance Settings

The landscape of TKI therapy has evolved from the first-generation inhibitor, imatinib, to more potent second and third-generation inhibitors. Each has a distinct profile against various resistance mutations.

| Tyrosine Kinase Inhibitor | Generation | Activity Against T315I | Activity Against V299L | Primary Targets |

| Imatinib | First | No waocp.orgnih.gov | Resistant patsnap.comnih.gov | BCR-ABL, c-KIT, PDGFR nih.govmedchemexpress.com |

| Dasatinib | Second | No frontiersin.orgwaocp.org | Resistant jmcp.orgashpublications.org | BCR-ABL, SRC family kinases, c-KIT, PDGFRβ nih.gov |

| Nilotinib | Second | No frontiersin.orgwaocp.org | Sensitive nih.govjci.org | BCR-ABL, c-KIT, PDGFR nih.gov |

| Ponatinib | Third | Yes ashpublications.orgnih.gov | Not specified | BCR-ABL and various other kinases ashpublications.org |

| This compound | Novel | No glpbio.com | Potentially effective smolecule.com | ABL, c-KIT acs.org |

This table is based on available research data and may not be exhaustive.

Imatinib, the first TKI, revolutionized CML treatment but is ineffective against several resistance mutations, including T315I and V299L. waocp.orgnih.govpatsnap.comnih.gov Second-generation TKIs like dasatinib and nilotinib were developed to overcome some of these resistance mechanisms. frontiersin.org While potent against many imatinib-resistant mutants, they are generally not effective against the T315I mutation. frontiersin.orgwaocp.org Nilotinib, however, has shown activity against the V299L mutation. nih.govjci.org The third-generation TKI, ponatinib, was specifically designed to be effective against the T315I mutation. ashpublications.orgnih.gov

This compound, as a novel inhibitor, offers a different profile. While it does not address the T315I mutation, its dual-targeting of ABL and c-KIT and its potential efficacy against mutations like V299L position it as a candidate for further investigation in specific resistance settings. acs.orgglpbio.comsmolecule.com

Advanced Methodologies in Chmfl Abl/kit 155 Research

Biochemical Kinase Assays

Biochemical assays are fundamental in determining the direct inhibitory activity of a compound against purified kinase enzymes. For CHMFL-ABL/KIT-155, these assays have established it as a potent, type II dual inhibitor. Research findings indicate that the compound potently inhibits purified ABL kinase with a half-maximal inhibitory concentration (IC50) of 46 nM. researchgate.netnih.govscience.gov Similarly, its activity against purified c-KIT kinase was demonstrated with an IC50 value of 75 nM. researchgate.netnih.govscience.gov

Further biochemical profiling revealed its activity against other kinases. medchemexpress.eumedchemexpress.com These assays are critical for understanding the compound's potency and its potential spectrum of activity before investigating its effects in a more complex cellular environment.

| Target Kinase | IC50 (nM) | Reference |

|---|---|---|

| ABL | 46 | researchgate.netnih.govscience.govmedchemexpress.eumedchemexpress.com |

| c-KIT | 75 | researchgate.netnih.govscience.govmedchemexpress.eumedchemexpress.com |

| LCK | 12 | medchemexpress.eumedchemexpress.com |

| PDGFRβ | 80 | medchemexpress.eumedchemexpress.com |

| BLK | 81 | medchemexpress.eumedchemexpress.com |

| DDR1 | 116 | medchemexpress.eumedchemexpress.com |

| CSF1R | 227 | medchemexpress.eumedchemexpress.com |

| DDR2 | 325 | medchemexpress.eumedchemexpress.com |

Cell-Based Proliferation and Viability Assays

To determine the effect of this compound on cancer cells driven by its target kinases, researchers employ cell-based proliferation and viability assays, such as the MTT or CellTiter-Glo assays. These tests measure the metabolic activity or ATP content of cell populations, which correlates with the number of viable, proliferating cells.

Studies have shown that this compound exhibits potent anti-proliferative activities in various cancer cell lines that are dependent on BCR-ABL or c-KIT signaling. nih.gov This includes Chronic Myeloid Leukemia (CML) cell lines and Gastrointestinal Stromal Tumor (GIST) cell lines. The compound's efficacy is quantified by its GI50 value, the concentration at which it inhibits cell growth by 50%.

| Cell Line | Cancer Type | Target Pathway | GI50 (µM) | Reference |

|---|---|---|---|---|

| MEG-01 | CML | BCR-ABL | 0.020 | sci-hub.se |

| GIST-T1 | GIST | c-KIT | 0.023 | sci-hub.se |

| K562 | CML | BCR-ABL | 0.027 | sci-hub.se |

| KU812 | CML | BCR-ABL | 0.056 | sci-hub.se |

| GIST-882 | GIST | c-KIT | 0.095 | sci-hub.se |

| GIST-48B | GIST | c-KIT Independent | 3.96 | sci-hub.se |

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells. In the study of this compound, it is used to assess the compound's impact on the cell cycle and its ability to induce programmed cell death (apoptosis). By staining cells with DNA-binding dyes like propidium (B1200493) iodide (PI), researchers can quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). tandfonline.comhaematologica.org The appearance of a "sub-G1" peak is indicative of apoptotic cells with fragmented DNA. tandfonline.com

Research has demonstrated that treatment with this compound leads to an arrest of cell cycle progression and the induction of apoptosis in CML and GIST cancer cell lines. researchgate.netnih.govmedchemexpress.eumedchemexpress.com This indicates that the compound's anti-proliferative effects are mediated, at least in part, by halting cell division and triggering cell death pathways.

Western Blotting and Immunoprecipitation for Pathway Analysis

Western blotting is a key technique for detecting specific proteins in a sample and assessing their expression levels and activation status. This method is crucial for confirming that a kinase inhibitor is hitting its intended target within the cell and blocking downstream signaling. Upon treatment with this compound, researchers analyze lysates from cancer cells to observe the phosphorylation status of BCR-ABL or c-KIT and their key downstream signaling proteins.

Studies confirm that this compound effectively blocks the BCR-ABL/c-KIT mediated signaling pathways. researchgate.netnih.gov This is evidenced by a reduction in the phosphorylation of downstream signaling mediators. One key substrate, CRKL, has been identified as being affected by the compound's inhibitory action. nih.gov In typical ABL/KIT pathways, this analysis would also extend to proteins such as STAT5, AKT, and ERK to confirm the comprehensive blockade of the signaling cascade.

High-Throughput Kinase Selectivity Profiling (e.g., KINOMEscan)

While biochemical assays test a compound against a few specific kinases, it is vital to understand its selectivity across the entire human kinome. High-throughput platforms like KINOMEscan are used for this purpose. This technology assesses the binding of a test compound against a large panel of hundreds of kinases, providing a comprehensive selectivity profile. probes-drugs.org

This compound was profiled at a concentration of 1 µM against a panel of 468 kinases and their mutants. researchgate.netnih.gov The results demonstrated high selectivity, with a selectivity score (S Score (1)) of 0.03. researchgate.netnih.govscience.gov This low score indicates that the compound binds to a very small fraction of the tested kinome, highlighting its specificity for ABL and c-KIT and a few other kinases, which is a desirable characteristic for a targeted therapeutic agent.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation provide invaluable insights into how a compound interacts with its protein target at an atomic level. These computational techniques help rationalize observed biological activity and guide the design of more potent and selective inhibitors.

Molecular docking studies were performed to predict the binding pose of this compound within the ATP-binding sites of ABL and c-KIT kinases. nih.gov The modeling results revealed that the compound adopts a typical type II binding mode, engaging the inactive "DFG-out" conformation of both kinases. This binding is stabilized by critical hydrogen bonds with amino acid residues in the kinase active site. nih.gov This specific type II interaction mode is crucial for its inhibitory mechanism, preventing the kinase from adopting its active conformation and carrying out phosphorylation. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational tool in the study of this compound, providing insights into the dynamic nature of its interaction with target kinases. researchgate.net These simulations are instrumental for structure-based drug design, allowing researchers to model the compound's binding process and the conformational changes in the ABL and c-KIT kinases. researchgate.netnih.gov Modeling studies based on the crystal structure of related inhibitors have been used to predict and analyze the binding mode of this compound. researchgate.net The results from these computational models indicate that the compound favors a typical type II binding mode, engaging with the 'DFG-out' (Asp-Phe-Gly out) inactive conformation of the kinases. researchgate.net This is a critical characteristic for type II inhibitors, and MD simulations help elucidate the stability of this interaction over time. smolecule.com By simulating the complex in an explicit solvent environment, researchers can gain a more detailed understanding of the conformational selection process that governs the inhibitor's binding preference and specificity, a technique that has been successfully applied to understand other kinase inhibitors like Imatinib. nih.gov

Protein-Ligand Interaction Analysis

The efficacy of this compound as a dual kinase inhibitor is rooted in its specific molecular interactions within the ATP-binding sites of the ABL and c-KIT kinases. smolecule.com Analysis reveals that the compound, also known as compound 34 in some studies, acts as a type II inhibitor by binding to and stabilizing the inactive DFG-out conformation of these kinases. researchgate.netresearchgate.net This binding is characterized by the formation of key hydrogen bonds that anchor the inhibitor in place. smolecule.com

A distinct feature of its binding is a novel hydrogen bond formed between the carbonyl oxygen of this compound and the backbone amide-NH group in the hinge region of the kinase. researchgate.netresearchgate.netresearchgate.net This interaction provides a unique pharmacophore that can be exploited for the discovery of other type II kinase inhibitors. researchgate.net In addition to the hinge binding, the compound forms other canonical hydrogen bonds typical for this class of inhibitors. researchgate.net Docking studies and interaction analyses also show that the structural features of this compound allow it to fit into hydrophobic pockets within the binding site. smolecule.com This is particularly relevant for its activity against certain mutant forms of ABL kinase, such as V299L, where it can occupy hydrophobic pockets created by the mutation. smolecule.com

| Interaction Type | Ligand Group | Protein Residue/Region | Target Kinase(s) | Reference |

| Hydrogen Bond | Carbonyl Oxygen | Backbone Amide-NH | ABL, c-KIT | researchgate.net, researchgate.net |

| Hydrophobic Interaction | Compound Core | Hydrophobic Pockets | ABL (inc. V299L mutant) | smolecule.com |

| Type II Binding | Entire Ligand | DFG-out Conformation | ABL, c-KIT | smolecule.com, researchgate.net |

Animal Xenograft Models for Preclinical Efficacy

The preclinical antitumor efficacy of this compound has been evaluated using animal xenograft models, which are crucial for assessing a compound's therapeutic potential in a living biological system. openaccessjournals.comerbc-group.com In these studies, human cancer cells are implanted into immunocompromised mice to generate tumors, creating a model that can mimic aspects of human cancer. openaccessjournals.comherabiolabs.com

This compound has demonstrated significant efficacy in suppressing tumor progression in xenograft models of both Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs). researchgate.netresearchgate.netresearchgate.net Specifically, its effectiveness was tested in mice bearing tumors derived from K562 cells, which is a CML cell line driven by the BCR-ABL fusion protein, and GIST-T1 cells, a GIST cell line. researchgate.netresearchgate.net The compound exhibited strong anti-proliferative activities in these models, validating its in vitro effects and demonstrating its potential as an orally active agent. researchgate.netadooq.com These preclinical studies are a critical step, providing evidence of efficacy that supports further development. erbc-group.com

| Model Type | Cell Line | Cancer Modelled | Efficacy Finding | Reference |

| Cell Line-Derived Xenograft | K562 | Chronic Myeloid Leukemia (CML) | Effectively suppressed tumor progression. | researchgate.net, researchgate.net |

| Cell Line-Derived Xenograft | GIST-T1 | Gastrointestinal Stromal Tumors (GISTs) | Effectively suppressed tumor progression. | researchgate.net, researchgate.net |

Future Directions and Research Perspectives

Elucidating Additional Off-Target Effects and Selectivity Nuances

While CHMFL-ABL/KIT-155 was designed as a dual inhibitor of ABL and c-KIT, comprehensive kinase profiling has revealed a broader spectrum of activity. researchgate.netmedchemexpress.eumedchemexpress.com Initial biochemical assays showed potent inhibition against its primary targets, with IC50 values of 46 nM for ABL and 75 nM for c-KIT. researchgate.netacs.org A wide-ranging screen against 468 kinases/mutants demonstrated high selectivity, with a selectivity score (S Score (1)) of 0.03 at a 1 µM concentration. researchgate.netacs.org

Despite this high selectivity, the compound exhibits significant inhibitory activity against several other kinases. medchemexpress.eumedchemexpress.comglpbio.com Future research must systematically characterize these off-target interactions to build a complete selectivity profile. Understanding the nuances of these interactions is crucial, as they could represent opportunities for therapeutic application in other diseases or indicate potential for adverse effects. A detailed investigation into the functional consequences of inhibiting these off-target kinases in relevant cellular models is a critical next step.

Table 1: Kinase Inhibition Profile of this compound

| Kinase | IC50 (nM) |

|---|---|

| LCK | 12 |

| ABL | 46 |

| c-KIT | 75 |

| PDGFRβ | 80 |

| BLK | 81 |

| DDR1 | 116 |

| CSF1R | 227 |

| DDR2 | 325 |

Data sourced from references medchemexpress.eumedchemexpress.comglpbio.comglpbio.com.

Investigating Synergistic Combinations with Other Therapeutic Agents in Preclinical Settings

The complexity of cancer signaling pathways and the development of drug resistance often necessitate combination therapies. nih.gov A crucial future direction for this compound is the preclinical investigation of synergistic combinations. Given that resistance to ABL kinase inhibitors can arise from the activation of alternative signaling pathways, combining this compound with agents that target these escape routes is a rational approach. nih.govnih.gov For instance, inhibitors of downstream mediators in the BCR-ABL pathway, such as STAT5 or PI3K/Akt, could be explored for synergistic effects.

In the context of GIST, where resistance to c-KIT inhibitors is also a challenge, combining this compound with drugs that target different resistance mechanisms could prove beneficial. mdpi.com Preclinical studies using cell lines and animal models should be designed to systematically screen for synergy, utilizing methodologies like the combination index (CI) method to quantify interactions as synergistic, additive, or antagonistic. nih.gov Such studies would provide the necessary rationale for advancing promising combinations into clinical trials.

Exploring Potential Applications in Other Kinase-Driven Pathologies

The off-target inhibition profile of this compound suggests its potential utility beyond CML and GISTs. medchemexpress.eupatsnap.com The inhibition of Platelet-Derived Growth Factor Receptor beta (PDGFRβ) at an IC50 of 80 nM points towards possible applications in other malignancies, such as certain gliomas or fibrotic diseases where PDGFR signaling is a known driver. medchemexpress.comglpbio.com Similarly, its activity against Colony-Stimulating Factor 1 Receptor (CSF1R) (IC50 = 227 nM) could be relevant for cancers where tumor-associated macrophages, which depend on CSF1R signaling, play a significant role in the tumor microenvironment. medchemexpress.eumedchemexpress.com

Furthermore, the potent inhibition of LCK (IC50 = 12 nM), a key kinase in T-cell signaling, suggests a potential role in T-cell acute lymphoblastic leukemia or other T-cell-mediated disorders. medchemexpress.eumedchemexpress.com Preclinical research, including in vitro screening across a diverse panel of cancer cell lines and in vivo studies in relevant disease models, is necessary to validate these hypotheses and expand the therapeutic scope of this compound.

Advanced Structural Biology for Refined Inhibitor Design

A key feature of this compound is its novel pharmacophore, characterized by a distinct hinge-binding mode where a carbonyl oxygen forms a hydrogen bond with the kinase backbone. researchgate.netacs.org This unique interaction sets it apart from many other type II inhibitors and provides a valuable scaffold for future drug design. Advanced structural biology techniques, particularly high-resolution X-ray crystallography and cryo-electron microscopy, should be employed to gain deeper insights into the binding of this compound to its primary and off-target kinases.

Solving the crystal structures of the compound in complex with kinases like LCK, PDGFRβ, and CSF1R would illuminate the structural determinants of its polypharmacology. acs.org This knowledge would be invaluable for structure-based drug design efforts aimed at developing second-generation inhibitors with refined selectivity. The goal would be to either enhance potency against desired targets or eliminate activity against off-targets to improve the safety profile, thereby expanding the chemical diversity available for targeting kinase-driven diseases. researchgate.net

Computational Approaches for Predicting Efficacy and Resistance

Computational methods have already played a role in understanding the binding mode of this compound. researchgate.net Future research should leverage more advanced computational approaches to predict efficacy and potential resistance mechanisms. Molecular dynamics simulations can be used to study the conformational plasticity of ABL and c-KIT kinases and to understand why the inhibitor is more effective against certain conformations. science.govacs.org

A critical application of computational modeling will be to predict the efficacy of this compound against a broad panel of known drug-resistant mutants of ABL and c-KIT, including the gatekeeper T315I mutation in ABL, which confers resistance to many first and second-generation TKIs. researchgate.netchildrensmn.org Furthermore, in silico mutagenesis studies can be performed to proactively identify mutations that are likely to cause resistance to this compound itself. This predictive power would enable the pre-emptive design of next-generation inhibitors capable of overcoming anticipated resistance, aligning with the principles of precision medicine. nih.gov

Q & A

Q. What structural features enable CHMFL-ABL/KIT-155 to act as a dual kinase inhibitor against BCR-ABL and c-KIT?

this compound adopts a type II binding mode, forming critical hydrogen bonds with the hinge regions of both kinases. Its 4-methylpiperazine moiety enhances solubility, while the trifluoromethyl group stabilizes hydrophobic interactions in the ATP-binding pocket. Structural dynamics studies reveal distinct conformational changes in the DFG motif of c-KIT compared to BCR-ABL, explaining its dual specificity .

Q. How was the inhibitory potency of this compound validated in preclinical models?

Researchers used kinase inhibition assays (IC50: 46 nM for BCR-ABL, 75 nM for c-KIT) and cell proliferation assays (BCR-ABL+ K562 cells: GI50 = 58 nM; c-KIT+ GIST882 cells: GI50 = 42 nM). Dose-dependent apoptosis was confirmed via flow cytometry, and target engagement was validated through phospho-kinase arrays .

Q. What methodologies ensure this compound's selectivity across 200+ human kinases?

A kinome-wide profiling strategy was employed using competitive binding assays (KINOMEscan®). Selectivity was quantified via a "selectivity score" (S(35) = 0.03), with cross-reactivity limited to fewer than 5% of tested kinases. Orthogonal validation included cellular thermal shift assays (CETSA) to confirm on-target engagement .

Advanced Research Questions

Q. How should researchers resolve contradictions in resistance profiling studies involving this compound?

Contradictory data in resistance mechanisms (e.g., kinase mutations vs. compensatory pathways) require integrated approaches:

- Mutagenesis screens : Introduce T315I-like mutations in BCR-ABL/c-KIT to assess inhibitor tolerance .

- Transcriptomic analysis : Identify upregulated bypass pathways (e.g., MAPK/STAT3) in resistant cell lines .

- Structural modeling : Compare mutant vs. wild-type kinase conformations to predict resistance hotspots .

Q. What strategies optimize this compound's pharmacokinetics without compromising efficacy?

A three-pronged medicinal chemistry approach is recommended:

- Substituent modification : Replace the 1-nicotinoylpiperidin-4-yloxy group with bioisosteres to enhance metabolic stability.

- Prodrug formulation : Mask polar groups (e.g., tertiary amine) to improve oral bioavailability.

- In vivo PD/PK modeling : Use murine xenografts to correlate plasma exposure (AUC) with tumor growth inhibition .

Q. How to design combination therapy experiments targeting compensatory signaling in this compound-treated malignancies?

Implement a factorial experimental design:

- Primary screen : Test 2nd-generation inhibitors (e.g., MEK or JAK inhibitors) in combination with this compound using synergy scoring (Combenefit® software).

- Validation : Confirm pathway inhibition via phospho-proteomics (e.g., Luminex xMAP® technology).

- In vivo testing : Use orthotopic GIST models to assess tumor regression and toxicity .

Methodological Guidelines

- Data reproducibility : Follow the Beilstein Journal's standards for experimental documentation, including detailed synthesis protocols and HPLC purity thresholds (>98%) .

- Contradiction analysis : Apply Creswell's iterative qualitative framework to reconcile divergent results from kinase occupancy vs. cellular viability assays .

- Citation practices : Use ACS Medicinal Chemistry format for kinase nomenclature and inhibitor classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.